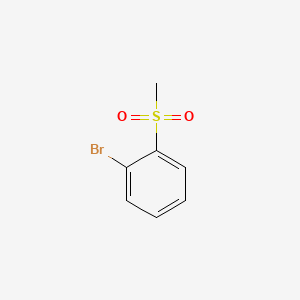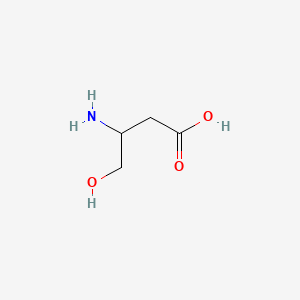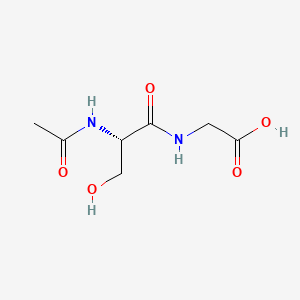
2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)-
Overview
Description
Synthesis Analysis
The synthesis of 2-Cyclohexen-1-one derivatives, including 5,5-dimethyl-3-(phenylamino)- variants, has been explored through various methods. A notable approach includes the solvent-free synthesis, which is considered environmentally friendly and economical due to the use of sodium bisulfate as a catalyst, highlighting the compound's accessibility through greener methodologies (Letters in Applied NanoBioScience, 2020). Additionally, one-pot multi-component reactions facilitated by ultrasound have been employed, offering high yields and simpler work-up procedures, showcasing the efficiency and adaptability of synthesis techniques (Ultrasonics Sonochemistry, 2015).
Molecular Structure Analysis
X-ray single-crystal diffraction studies reveal detailed insights into the crystal structure of 2-Cyclohexen-1-one derivatives. The crystallographic analysis indicates that these compounds can exhibit diverse conformations within their cyclohexenone rings, supported by intramolecular hydrogen bonding. Such structural diversity underscores the complexity and versatility of these molecules (Chinese Journal of Structural Chemistry, 2007).
Chemical Reactions and Properties
Reactivity studies highlight the compound's involvement in various chemical reactions, including the formation of hydrogen-bonded sheets versus dimers depending on the aryl substituent, illustrating its reactive adaptability (Acta Crystallographica Section C, 2015). Furthermore, its role in domino Knoevenagel/Michael synthesis underlines its utility in creating complex molecular architectures, showcasing its potential in synthetic organic chemistry (Journal of Chemical Sciences, 2016).
Scientific Research Applications
Synthesis and Crystal Structure Analysis : The compound has been synthesized, and its crystal structure characterized using X-ray single-crystal diffraction. It is noted for having two independent molecules in the unit, with cyclohexenone rings adopting different conformations (Shi et al., 2007).
Formation of Hydrogen Bonds : Research demonstrates the ability of compounds containing the 2-en-3-amino-1-one heterodienic system, including 3-phenylamino-2-cyclohexen-1-one, to form intermolecular N—H⋯O hydrogen bonds. These are vital for crystal engineering and understanding molecular interactions (Bertolasi et al., 1998).
Chemical Reactions and Properties : Studies on enaminoketones, including N-substituted 3-amino-2-cyclohexen-1-ones, provide insights into their chemical reactions and properties. This includes observations on their tendency to form salts and their reactions with various agents (Jirkovsky, 1974).
In-vitro and In-silico Studies : In-vitro and in-silico studies of 5,5-dimethyl-3-(phenylamino)-cyclohex-2-enone derivatives reveal their potential interactions with bacterial proteins, suggesting a mechanism involving cell wall synthesis (2020).
Eco-friendly Synthesis Procedures : Research into the eco-friendly synthesis of related compounds highlights the potential for greener, more sustainable chemical processes (Vaid et al., 2016).
Oxidation Processes : Studies on the oxidation of related 2-cyclohexen-1-ones to 2-cyclohexene-1,4-diones provide insights into the reaction mechanisms and potential applications in organic synthesis (Freer & Yates, 1984).
Luminescent Properties : The luminescent properties of lanthanide-based coordination compounds with related structures have been investigated, revealing potential applications in materials science (Smirnova et al., 2021).
Safety and Hazards
properties
IUPAC Name |
3-anilino-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-14(2)9-12(8-13(16)10-14)15-11-6-4-3-5-7-11/h3-8,15H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHRRTOWVCDHLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172351 | |
| Record name | 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661313 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- | |
CAS RN |
18940-21-1 | |
| Record name | 5,5-Dimethyl-3-(phenylamino)-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18940-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018940211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



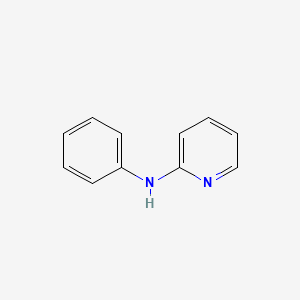



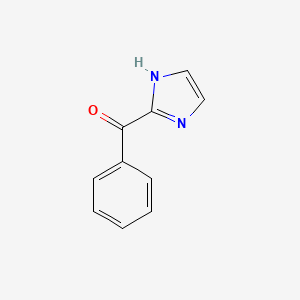
![4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid](/img/structure/B1266271.png)
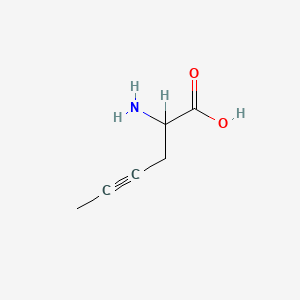

![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)

![2,3-dihydroxypropyl [(8R,9S,10R,14S)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B1266277.png)
